molecular formula C11H11F3O2 B14844937 3-(3-(2,2,2-Trifluoroethyl)phenyl)propanoic acid

3-(3-(2,2,2-Trifluoroethyl)phenyl)propanoic acid

Cat. No.: B14844937
M. Wt: 232.20 g/mol
InChI Key: WGBRFSAKYFHTHN-UHFFFAOYSA-N
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Description

3-(3-(2,2,2-Trifluoroethyl)phenyl)propanoic acid: is an organic compound that belongs to the class of monocarboxylic acids It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,2,2-Trifluoroethyl)phenyl)propanoic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of palladium-catalyzed coupling reactions is also common in the large-scale synthesis of such fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,2,2-Trifluoroethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

3-(3-(2,2,2-Trifluoroethyl)phenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3-(2,2,2-Trifluoroethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(2,2,2-Trifluoroethyl)phenyl)propanoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability, lipophilicity, and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)7-9-3-1-2-8(6-9)4-5-10(15)16/h1-3,6H,4-5,7H2,(H,15,16)

InChI Key

WGBRFSAKYFHTHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CC(F)(F)F)CCC(=O)O

Origin of Product

United States

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